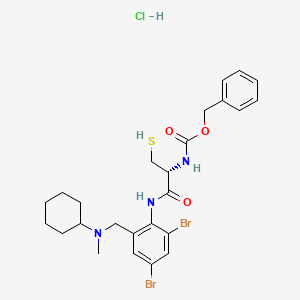
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a benzyl ester group, and a hydrochloride salt form. The presence of bromine atoms and a mercaptoethyl group further adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylmethylamine derivative, followed by the introduction of the dibromocarbaniloyl group through a bromination reaction. The mercaptoethyl group is then added via a thiolation reaction, and the final benzyl esterification is achieved using benzyl alcohol under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromocarbaniloyl group can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted carbamic acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The presence of the dibromocarbaniloyl group allows for covalent modification of target proteins, while the mercaptoethyl group can form disulfide bonds with cysteine residues, altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the dibromocarbaniloyl and mercaptoethyl groups.
Carbamic acid, (6-bromohexyl)-, benzyl ester: Contains a bromine atom but differs in the position and number of bromine atoms.
Carbamic acid, (2-(methylamino)ethyl)-, benzyl ester: Similar ester group but different amine and alkyl chain structure.
Uniqueness
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and a mercaptoethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97290-51-2 |
|---|---|
Molekularformel |
C25H32Br2ClN3O3S |
Molekulargewicht |
649.9 g/mol |
IUPAC-Name |
benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31Br2N3O3S.ClH/c1-30(20-10-6-3-7-11-20)14-18-12-19(26)13-21(27)23(18)29-24(31)22(16-34)28-25(32)33-15-17-8-4-2-5-9-17;/h2,4-5,8-9,12-13,20,22,34H,3,6-7,10-11,14-16H2,1H3,(H,28,32)(H,29,31);1H/t22-;/m0./s1 |
InChI-Schlüssel |
OHFRVPBNWOOGBT-FTBISJDPSA-N |
Isomerische SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
Kanonische SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



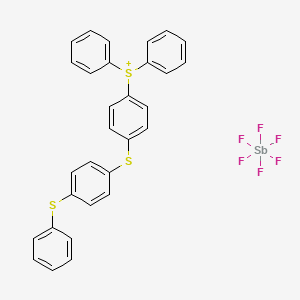

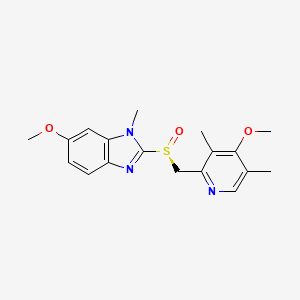

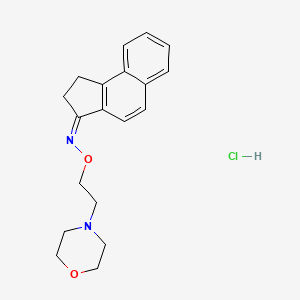

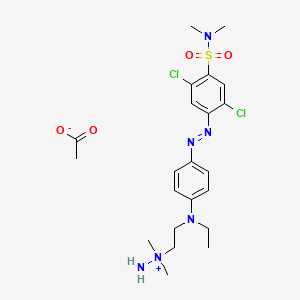

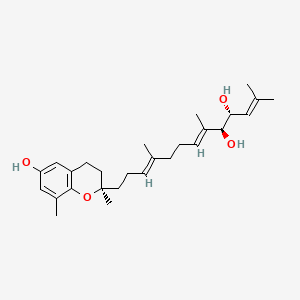
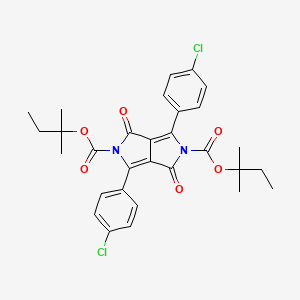


![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
